molecular formula C8H9BFNO3 B1446739 4-Acetamido-3-fluorophenylboronic Acid CAS No. 626251-12-5

4-Acetamido-3-fluorophenylboronic Acid

Cat. No.: B1446739
CAS No.: 626251-12-5
M. Wt: 196.97 g/mol
InChI Key: RSBBBRALHOPKCM-UHFFFAOYSA-N
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Description

4-Acetamido-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H9BFNO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an acetamido group at the 4-position and a fluorine atom at the 3-position

Mechanism of Action

Target of Action

The primary target of 4-Acetamido-3-fluorophenylboronic Acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is part of the organoboron reagents that are relatively stable, readily prepared, and generally environmentally benign .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable and environmentally benign , which may suggest good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the Suzuki–Miyaura coupling reaction . By facilitating the transmetalation process, this compound enables the formation of new carbon–carbon bonds .

Action Environment

The action of this compound is influenced by various environmental factors. The compound’s success in the Suzuki–Miyaura coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also environmentally benign, which means it has minimal impact on the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-3-fluorophenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Yields phenolic derivatives.

    Substitution: Results in substituted acetamido-fluorophenyl derivatives.

Scientific Research Applications

4-Acetamido-3-fluorophenylboronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the acetamido and fluorine substituents, making it less specific in its reactivity.

    4-Acetamidophenylboronic Acid: Similar structure but without the fluorine atom, resulting in different electronic properties and reactivity.

    3-Fluorophenylboronic Acid: Lacks the acetamido group, affecting its ability to interact with biological targets.

Uniqueness

4-Acetamido-3-fluorophenylboronic acid is unique due to the presence of both acetamido and fluorine substituents, which confer specific electronic and steric properties. These features enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound in various fields of research and application .

Properties

IUPAC Name

(4-acetamido-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBBBRALHOPKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)NC(=O)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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